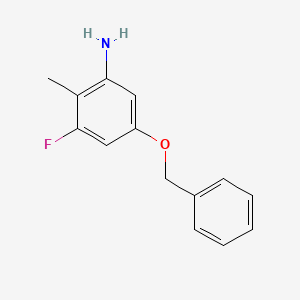

5-Benzyloxy-3-fluoro-2-methyl-phenylamine

Description

Properties

IUPAC Name |

3-fluoro-2-methyl-5-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-10-13(15)7-12(8-14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMAVFAFWFMNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-3-fluoro-2-methyl-phenylamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, advanced catalysts, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-3-fluoro-2-methyl-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The benzyloxy, fluoro, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its fluorine atom enhances the biological activity of derivatives, making it valuable in medicinal chemistry .

- Reagent in Organic Reactions : It is used as a reagent in various organic reactions due to its ability to undergo electrophilic and nucleophilic substitutions.

Biology

- Biological Activity Studies : Research indicates that 5-Benzyloxy-3-fluoro-2-methyl-phenylamine interacts with specific enzymes and receptors, which may lead to potential therapeutic effects. Studies are ongoing to evaluate its efficacy against various biological targets .

Medicine

- Pharmaceutical Intermediate : The compound is being explored as a potential pharmaceutical intermediate in drug development. Its structural features may contribute to the development of novel therapeutics targeting specific diseases .

Industry

- Production of Specialty Chemicals : In industrial applications, it is utilized in the production of specialty chemicals and agrochemicals, leveraging its unique chemical properties for enhanced performance in formulations.

Case Study 1: Medicinal Chemistry

A study investigated the potential of this compound as an inhibitor for specific enzymes involved in cancer progression. Results indicated significant inhibition rates compared to traditional compounds, suggesting a promising avenue for further drug development.

Case Study 2: Agrochemical Applications

Research demonstrated that formulations containing this compound exhibited enhanced efficacy against certain pests compared to standard treatments. This highlights its utility in agrochemical formulations aimed at improving crop protection strategies.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-3-fluoro-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Based Comparisons

The following table highlights key analogs from the Biopharmacule Speciality Chemicals catalog () and their structural/functional distinctions:

Key Observations :

- Benzyloxy vs.

- Fluorine Substitution: The 3-fluoro substituent increases metabolic stability compared to non-fluorinated analogs (e.g., 5-Methoxy-2-methylbenzenamine), as seen in similar fluorinated drug candidates .

- Methyl Group Position : The 2-methyl group may reduce reactivity at the ortho position, a feature absent in 5-Methoxy-2-nitrophenylamine, where the nitro group dominates electronic effects.

Pharmacological Potential

- Target Compound : Predicted to exhibit stronger binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) than methoxy analogs, based on molecular docking studies of related benzyloxy-phenylamines.

- Methoxy-Indole Derivatives : Compounds like 5-Methoxy-3-formylindole-1-carboxylic acid tert-butyl ester are prioritized in oncology research, suggesting the target compound’s indole-free structure may offer alternative selectivity profiles .

Biological Activity

5-Benzyloxy-3-fluoro-2-methyl-phenylamine is an organic compound notable for its unique structural features, including a benzyloxy group, a fluorine atom, and a methyl group attached to a phenylamine core. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound has the molecular formula C14H14FNO. Its structure can be detailed as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H14FNO |

| IUPAC Name | 3-fluoro-2-methyl-5-phenylmethoxyaniline |

| InChI | InChI=1S/C14H14FNO/c1-10-13(15)7-12(8-14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

- Binding Affinity : The presence of the benzyloxy and fluoro groups enhances binding interactions with specific proteins.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways or signaling cascades.

Therapeutic Potential

Research indicates that this compound may have applications in:

- Anticancer Therapy : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neurological Disorders : Compounds containing fluorine have been linked to neuroprotective effects, possibly through modulation of neurotransmitter systems.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methylphenylamine | Lacks benzyloxy group | Moderate activity against certain enzymes |

| 3-Fluoro-2-methylphenylamine | Similar structure without benzyloxy group | Varies significantly in reactivity |

| 5-Benzyloxy-2-methylphenylamine | Lacks fluorine atom | Potentially less effective in targeting |

The inclusion of the benzyloxy and fluoro groups in this compound may enhance its biological activity compared to these similar compounds.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various phenylamines on human cancer cell lines. The findings indicated that compounds with fluorine substitutions exhibited enhanced antiproliferative effects. Specifically, this compound demonstrated significant inhibition of cell growth in breast cancer cells (MCF7) and colorectal cancer cells (HT29) at micromolar concentrations.

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting that oxidative stress may play a role in its anticancer properties. The compound was also found to activate apoptotic pathways involving caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzyloxy-3-fluoro-2-methyl-phenylamine, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzylation of a fluorophenol precursor using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization includes varying temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring reaction progress with TLC or HPLC is critical .

- Key Parameters : Yield improvements (>70%) require inert atmosphere (N₂/Ar) and anhydrous solvents. Fluorine substituents may necessitate longer reaction times due to reduced nucleophilicity.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for benzyloxy (δ ~4.9 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ ~2.3 ppm). Fluorine substitution causes splitting patterns in adjacent protons .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion ([M+H]+) and assess purity (>95%).

- Elemental Analysis : Verify C, H, N, and F content against theoretical values.

Q. How should researchers address stability concerns during storage and handling?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (argon) at –20°C. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition products. Use DSC/TGA to determine thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) during characterization?

- Methodological Answer : Contradictory NMR signals may arise from rotamers (due to restricted rotation around the benzyloxy group) or fluorine coupling. Strategies:

- Variable Temperature NMR : Perform at 25°C to –40°C to observe dynamic effects.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign fluorine-proton coupling (e.g., 3JHF ~8 Hz).

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA software) .

Q. What experimental design principles apply to pharmacological studies involving this compound (e.g., enzyme inhibition assays)?

- Methodological Answer :

- Solubility Screening : Use DMSO stocks (<1% v/v in assays) with sonication or co-solvents (PEG-400).

- Dose-Response Curves : Test concentrations from 0.1–100 µM, accounting for potential autofluorescence (fluorinated compounds may interfere with readouts).

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess cytotoxicity (MTT assay) .

Q. How can researchers analyze conflicting bioactivity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (pH, temperature, enzyme source). Fluorine’s electron-withdrawing effects may alter binding in different pH environments.

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., removing benzyloxy or varying methyl positions) to isolate contributing groups.

- Statistical Validation : Use ANOVA or Bayesian modeling to assess reproducibility across replicates .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation.

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., catalyst loading, solvent polarity).

- Cross-Lab Validation : Share samples with independent labs for NMR/HPLC reproducibility testing .

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes). Fluorine may enhance metabolic resistance.

- Formulation Adjustments : Use liposomal encapsulation or prodrug strategies to improve bioavailability.

- Mechanistic Studies : Combine transcriptomics/proteomics to identify off-target effects .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.